molecular formula C11H12N4OS B2544777 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 2194901-25-0

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one

Cat. No. B2544777
CAS RN: 2194901-25-0
M. Wt: 248.3
InChI Key: DXXPFCDLDIJRTJ-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one, also known as TTA-A2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TTA-A2 belongs to the class of azetidine-containing compounds and has been found to exhibit potent biological activity against various diseases.

Scientific Research Applications

Synthesis and Regioselectivity

Compounds similar to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one are synthesized using [3+2]-cycloadditions, exhibiting significant regioselectivity. For instance, [3+2]-cycloadditions of alkyl azides with various unsymmetrical internal alkynes, catalyzed by CpRuCl(PPh3)2, lead to 1,4,5-trisubstituted-1,2,3-triazoles, with acyl-substituted internal alkynes reacting with complete regioselectivity (Majireck & Weinreb, 2006).

Antimicrobial Activity

Certain triazole and thiophene derivatives demonstrate antimicrobial properties. A series of compounds including triazole and thiadiazole moieties exhibited in vitro antimicrobial activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, showcasing the potential of these compounds in developing new antimicrobial agents (Tehranchian et al., 2005).

Structural Elucidation and Antimicrobial Evaluation

The structural elucidation of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones derived from di(thiophen-2-yl)prop-2-en-1-one indicates their synthesis through a reaction with hydrazonoyl halides. These compounds were further evaluated for antimicrobial activities, with some derivatives showing mild activities, suggesting their utility in creating new antimicrobial solutions (Gomha et al., 2018).

Novel Catalyst for Huisgen 1,3-Dipolar Cycloadditions

The development of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand and its copper(I) complex showcases its efficacy as a catalyst for Huisgen 1,3-dipolar cycloadditions. This catalysis method is efficient under neat or aqueous conditions, offering a versatile tool for synthesizing 1,2,3-triazole derivatives with applications in various fields (Ozcubukcu et al., 2009).

Antifungal Agents

The synthesis and structural analysis of imidazole and triazole derivatives, which include the triazole structure, have shown moderate to potent antifungal activities against Candida species. This highlights the potential of these compounds in developing new antifungal agents (Massa et al., 1992).

properties

IUPAC Name

2-thiophen-2-yl-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c16-11(6-10-2-1-5-17-10)14-7-9(8-14)15-12-3-4-13-15/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXPFCDLDIJRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CS2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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